molecular formula C16H17NO2 B5661550 2-(2-methylphenoxy)-N-(3-methylphenyl)acetamide

2-(2-methylphenoxy)-N-(3-methylphenyl)acetamide

Cat. No. B5661550
M. Wt: 255.31 g/mol
InChI Key: KIPSKOJAJSNTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(2-methylphenoxy)-N-(3-methylphenyl)acetamide and related compounds involves multiple steps, including acetylation, esterification, and reactions with various chloroacetamides and phenols. For example, a related compound, N-methyl-2-(4-phenoxyphenoxy)acetamide, was synthesized through the reaction of N-methylchloroacetamide and 4-phenoxyphenol, using N,N-dimethylformamide (DMF) as a solvent and anhydrous potassium carbonate as a catalyst (He Xiang-qi, 2007).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques and crystallography to confirm the synthesized compounds' structures. For instance, 2-(2-formylphenoxy)acetamide was analyzed using X-ray diffraction, confirming its crystalline structure in the monoclinic system with space group P21/n. Density Functional Theory (DFT) calculations further investigated its stability, hardness, and molecular electrostatic potential (S. Geetha, R. Sribalan, S. Lakshmi, 2023).

Chemical Reactions and Properties

Chemical reactions involving 2-(2-methylphenoxy)-N-(3-methylphenyl)acetamide derivatives include acetylation, where N-(2-hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs, is produced through chemoselective monoacetylation of the amino group of 2-aminophenol (Deepali B Magadum, G. Yadav, 2018).

properties

IUPAC Name

2-(2-methylphenoxy)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-6-5-8-14(10-12)17-16(18)11-19-15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPSKOJAJSNTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.